molecular formula C4H7NO2S2 B13818352 (2-Methoxy-2-oxoethyl)carbamodithioic acid

(2-Methoxy-2-oxoethyl)carbamodithioic acid

Cat. No.: B13818352
M. Wt: 165.2 g/mol
InChI Key: UJKRPDKYVMLKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-2-oxoethyl)carbamodithioic acid is an organic compound with a unique structure that includes both carbamodithioic and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-2-oxoethyl)carbamodithioic acid typically involves the reaction of methoxyacetic acid with carbon disulfide and an amine. The reaction conditions often include a base to facilitate the formation of the carbamodithioic acid group. The process can be summarized as follows:

  • Methoxyacetic acid is reacted with carbon disulfide in the presence of a base.
  • An amine is then added to the reaction mixture to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-2-oxoethyl)carbamodithioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamodithioic acid group to thiols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

(2-Methoxy-2-oxoethyl)carbamodithioic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2-Methoxy-2-oxoethyl)carbamodithioic acid exerts its effects involves interactions with specific molecular targets. The carbamodithioic acid group can interact with metal ions and enzymes, affecting their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: This compound shares the methoxy and oxoethyl groups but has a different overall structure and properties.

    3-(2-Methoxy-2-oxoethyl)phenylboronic acid: Another compound with a methoxy and oxoethyl group, used in proteomics research.

Uniqueness

(2-Methoxy-2-oxoethyl)carbamodithioic acid is unique due to its combination of carbamodithioic and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C4H7NO2S2

Molecular Weight

165.2 g/mol

IUPAC Name

(2-methoxy-2-oxoethyl)carbamodithioic acid

InChI

InChI=1S/C4H7NO2S2/c1-7-3(6)2-5-4(8)9/h2H2,1H3,(H2,5,8,9)

InChI Key

UJKRPDKYVMLKCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.